molecular formula C10H10F2O3 B13484671 methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate

methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate

Cat. No.: B13484671
M. Wt: 216.18 g/mol
InChI Key: HUSZEWRGWATCRB-QMMMGPOBSA-N
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Description

Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid, where the benzoate group is esterified with a methyl group and substituted with a difluoro-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The difluoro-hydroxyethyl group can be introduced via a nucleophilic substitution reaction using appropriate fluorinated reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate exerts its effects involves interactions with specific molecular targets. The difluoro-hydroxyethyl group can interact with enzymes and receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the difluoro-hydroxyethyl group, resulting in different chemical and biological properties.

    Ethyl 4-hydroxybenzoate: Similar structure but with an ethyl ester group

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate

InChI

InChI=1S/C10H10F2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,8-9,13H,1H3/t8-/m0/s1

InChI Key

HUSZEWRGWATCRB-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H](C(F)F)O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C(F)F)O

Origin of Product

United States

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